molecular formula C7H4ClIO2 B1586316 4-Chloro-3-iodobenzoic acid CAS No. 42860-04-8

4-Chloro-3-iodobenzoic acid

Cat. No.: B1586316
CAS No.: 42860-04-8
M. Wt: 282.46 g/mol
InChI Key: SDRURVZKYHGDAP-UHFFFAOYSA-N
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Description

4-Chloro-3-iodobenzoic acid is a useful research compound. Its molecular formula is C7H4ClIO2 and its molecular weight is 282.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermodynamic Properties

  • Studies on iodobenzoic acids, including 4-iodobenzoic acid, have focused on their thermodynamic properties. Research has been conducted on their sublimation enthalpies, vapor pressures, enthalpies of fusion, and triple point temperatures. These studies are crucial for understanding the chemical properties and behavior of 4-iodobenzoic acid under different conditions (Tan & Sabbah, 1994).

Crystal Structure and Noncovalent Interactions

  • The crystal structures of compounds involving iodobenzoic acids have been analyzed, highlighting specific noncovalent interactions. These structures provide insights into the molecular assembly and potential applications in materials science (Bondarenko & Adonin, 2021).

Environmental Degradation Studies

  • Environmental degradation studies have examined the metabolic pathways of halobenzoates, including 4-iodobenzoic acid. These studies are significant for understanding the environmental impact and biodegradation processes of these compounds (van den Tweel, Kok, & de Bont, 1987).

Halogen Bonding in Molecular Design

  • Research into halogen bonding, involving compounds like 4-iodobenzoic acid, has been conducted to understand their role in molecular design and assembly. These studies are crucial for the development of new materials and pharmaceuticals (Pigge, Vangala, & Swenson, 2006).

Photodecomposition Studies

  • Photodecomposition studies of chlorobenzoic acids have implications for understanding the environmental behavior and potential degradation pathways of 4-iodobenzoic acid (Crosby & Leitis, 1969).

Synthesis of Heterocyclic Scaffolds

  • 4-Chloro-3-iodobenzoic acid has been utilized as a building block in the synthesis of various heterocyclic scaffolds, playing a key role in the development of new pharmaceuticals and organic compounds (Křupková, Funk, Soural, & Hlaváč, 2013).

Applications in Organic Solar Cells

  • 4-Iodobenzoic acid derivatives have been studied for their application in enhancing the conductivity of materials used in organic solar cells, contributing to the development of more efficient renewable energy technologies (Tan, Zhou, Ji, Huang, & Chen, 2016).

Plant Growth and Antioxidant Activity

  • Studies on iodobenzoates, including 4-iodobenzoic acid, have explored their effects on plant growth, development, and antioxidant activity. This research provides insights into agricultural applications and the enhancement of plant health (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).

Mechanism of Action

Target of Action

It is known that halogenated benzoic acids, such as 4-chloro-3-iodobenzoic acid, are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.

Mode of Action

It is known that iodobenzoic acids can be considered as iodinated derivatives of benzoic acid . They consist of a carboxylic acid group and an iodine atom bonded to a central benzene ring . This structure may allow this compound to interact with its targets in a specific manner.

Biochemical Pathways

It is known that halogenated benzoic acids are often used in proteomics research , suggesting that they may play a role in protein-related biochemical pathways.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound can be readily absorbed and distributed in the body, potentially influencing its bioavailability.

Result of Action

Given its use in proteomics research , it may influence protein structures or functions, leading to various cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, it is sensitive to light, suggesting that exposure to light could potentially affect its efficacy .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain carboxylases and oxidases, affecting their catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to alterations in cell proliferation and differentiation . Additionally, this compound can impact gene expression by acting as a transcriptional regulator, either upregulating or downregulating specific genes involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonds and hydrophobic interactions . Furthermore, this compound can inhibit or activate enzymes by interacting with their active sites, leading to changes in their catalytic efficiency and substrate specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is generally stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can be toxic, causing adverse effects such as oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes, such as dehydrogenases and transferases . These interactions can lead to changes in metabolite levels and overall metabolic balance within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can affect its activity and function, as it may accumulate in certain tissues or organelles, leading to localized effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization can also affect its interactions with other biomolecules, enhancing or inhibiting its biochemical activity.

Properties

IUPAC Name

4-chloro-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRURVZKYHGDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373973
Record name 4-chloro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42860-04-8
Record name 4-Chloro-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42860-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-iodobenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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